molecular formula C16H20F2N2O B5471508 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea

Cat. No.: B5471508
M. Wt: 294.34 g/mol
InChI Key: ZKRCVTUYFNGYLD-UHFFFAOYSA-N
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Description

1-[1-(Bicyclo[221]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea is a complex organic compound characterized by its unique bicyclic structure and the presence of difluorophenyl and urea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of bicyclo[2.2.1]hept-2-yl ethylamine with 2,4-difluorophenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and difluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

    1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluorophenyl)urea: Contains a single fluorine atom, which may alter its reactivity and interactions.

Uniqueness

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2,4-difluorophenyl)urea is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O/c1-9(13-7-10-2-3-11(13)6-10)19-16(21)20-15-5-4-12(17)8-14(15)18/h4-5,8-11,13H,2-3,6-7H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRCVTUYFNGYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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